molecular formula C7H7N5O2 B1385200 5-Methyl-4-(4H-1,2,4-triazol-4-YL)-1H-pyrazole-3-carboxylic acid CAS No. 1239975-51-9

5-Methyl-4-(4H-1,2,4-triazol-4-YL)-1H-pyrazole-3-carboxylic acid

Cat. No. B1385200
M. Wt: 193.16 g/mol
InChI Key: CFTPTAFMQJOAPK-UHFFFAOYSA-N
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Description

The compound seems to be a derivative of triazole and pyrazole, which are both heterocyclic compounds . Triazoles are known for their use in various fields such as antiviral, anticancer, antioxidant, and antimicrobial activity .


Molecular Structure Analysis

The molecular structure of similar compounds can be characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .

Scientific Research Applications

    Scientific Field: Medicinal Chemistry

    • Application : Synthesis and Antimicrobial Activities of Some New 1,2,4-Triazole Derivatives .
    • Methods of Application : The synthesis of high nitrogen containing heterocyclic systems has been attracting increasing interest over the past decade because of their utility in various applications, such as propellants, explosives, pyrotechnics and especially chemotherapy .
    • Results or Outcomes : All newly synthesized compounds were screened for their antimicrobial activities and some of which were found to possess good or moderate activities against the test microorganisms .

    Scientific Field: Organic Chemistry

    • Application : Synthesis of 4-(Hydroxy(5-methyl-4H-1,2,4-triazol-3-yl)methyl)cyclohexane-1,2-diol .
    • Methods of Application : The compound was synthesized with a yield of 68.17%. The melting point was 148–150 °C .
    • Results or Outcomes : The synthesized compound was characterized by IR spectroscopy and mass spectrometry .

    Scientific Field: Medicinal Chemistry

    • Application : 4-(3-Isopropyl-5-methyl-4H-1,2,4-triazol-4-yl)piperidine .
    • Methods of Application : This compound is part of a collection of unique chemicals provided by Sigma-Aldrich to early discovery researchers .
    • Results or Outcomes : The specific applications and results of this compound are not provided by the supplier .

    Scientific Field: Organic Chemistry

    • Application : Synthesis of 5-Methyl-4-(3-{4-[3-(3–methyl-5-oxo-1,5-dihydro-4H-1,2,4–triazol–4-yl)propyl] piperazin-1-yl}propyl)-2,4-dihydro-3H-1,2,4-triazol-3-one .
    • Methods of Application : The compound was synthesized with a yield of 59%, and the melting point was 246–248 °C .
    • Results or Outcomes : The synthesized compound was characterized by IR spectroscopy and mass spectrometry .

    Scientific Field: Medicinal Chemistry

    • Application : 4-(3-Isopropyl-5-methyl-4H-1,2,4-triazol-4-yl)piperidine .
    • Methods of Application : This compound is part of a collection of unique chemicals provided by Sigma-Aldrich to early discovery researchers .
    • Results or Outcomes : The specific applications and results of this compound are not provided by the supplier .

    Scientific Field: Organic Chemistry

    • Application : Synthesis of 5-Methyl-4-(3-{4-[3-(3–methyl-5-oxo-1,5-dihydro-4H-1,2,4–triazol–4-yl)propyl] piperazin-1-yl}propyl)-2,4-dihydro-3H-1,2,4-triazol-3-one .
    • Methods of Application : The compound was synthesized with a yield of 59%, and the melting point was 246–248 °C .
    • Results or Outcomes : The synthesized compound was characterized by IR spectroscopy and mass spectrometry .

Future Directions

The study of triazole-pyrimidine-based compounds for their neuroprotective and anti-neuroinflammatory properties is a promising area of research . These compounds could potentially be developed as treatments for neurodegenerative diseases, ischemic stroke, and traumatic brain injury .

properties

IUPAC Name

5-methyl-4-(1,2,4-triazol-4-yl)-1H-pyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N5O2/c1-4-6(12-2-8-9-3-12)5(7(13)14)11-10-4/h2-3H,1H3,(H,10,11)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFTPTAFMQJOAPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)C(=O)O)N2C=NN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methyl-4-(4H-1,2,4-triazol-4-YL)-1H-pyrazole-3-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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